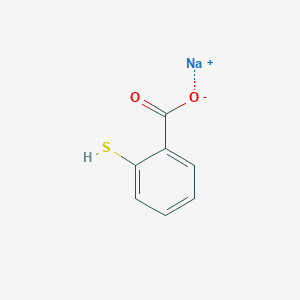

Tiosalicilato de sodio

Descripción general

Descripción

Sodium thiosalicylate is the sodium salt of thiosalicylic acid, a compound known for its analgesic and anti-inflammatory properties. It is commonly used to relieve symptoms of acute gout, painful musculoskeletal conditions, osteoarthritis, and rheumatic fever . The compound exerts its action by inhibiting prostaglandin synthesis, which is a key pathway in the inflammatory response .

Aplicaciones Científicas De Investigación

Sodium thiosalicylate has a wide range of applications in scientific research:

Safety and Hazards

Direcciones Futuras

There is interest in the coordination chemistry of deprotonated thiosalicylic acid and thiosalicylate, as the combination of hard carboxylate and soft thiolate donors makes it potentially able to form complexes with a wide range of metal centres . There is a need to synthesize different types of ionic liquids attached to various cations . In a study, a new solid-supported ionic liquid (SSIL) was synthesized that has a covalent bond between the solid support, i.e., activated silica gel, with thiosalicylate-based ionic liquid . This new SSIL was used as an extractant to remove Pb (II) ions from an aqueous solution .

Mecanismo De Acción

Target of Action

Sodium thiosalicylate primarily targets prostaglandins , which are lipid compounds that play a crucial role in inflammation and pain . By inhibiting the synthesis of prostaglandins, sodium thiosalicylate can alleviate symptoms of various inflammatory conditions .

Mode of Action

Sodium thiosalicylate exerts its action by inhibiting the synthesis of prostaglandins . Prostaglandins are involved in the inflammatory response, and their inhibition can lead to a reduction in inflammation and associated pain .

Biochemical Pathways

It is known that the drug’s action involves theprostaglandin synthesis pathway . By inhibiting this pathway, sodium thiosalicylate can reduce inflammation and pain.

Result of Action

The inhibition of prostaglandin synthesis by sodium thiosalicylate leads to a reduction in inflammation and associated pain . This makes the drug effective in relieving symptoms of acute gout, painful musculoskeletal conditions, osteoarthritis, and rheumatic fever .

Análisis Bioquímico

Biochemical Properties

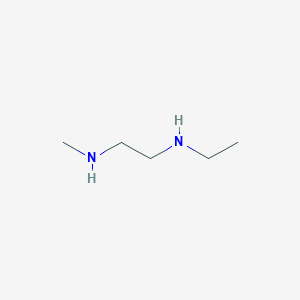

Sodium thiosalicylate has been used in the synthesis of a series of thiosalicylate ionic liquids based on imidazolium, ammonium, phosphonium, choline, and pyrrolidinium cations . The physicochemical properties of these ionic liquids are influenced by the alkyl chain length and the nature of the cation

Cellular Effects

Research on the cellular effects of Sodium thiosalicylate is limited. A study on the cytotoxicity of a diimine Re (i) tricarbonyl complex showed that the replacement of the aqua ligand with thiosulfate renders the complex less toxic, most likely by disrupting its cellular entry

Molecular Mechanism

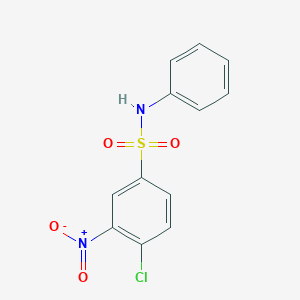

Thiosalicylic acid, the parent compound of Sodium thiosalicylate, is known to form complexes with a wide range of metal centers due to the combination of hard carboxylate and soft thiolate donors

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Sodium thiosalicylate can be synthesized through the neutralization of thiosalicylic acid with sodium hydroxide. The reaction typically involves dissolving thiosalicylic acid in water and then adding a stoichiometric amount of sodium hydroxide to form the sodium salt. The reaction is exothermic and should be carried out under controlled conditions to avoid overheating.

Industrial Production Methods: In industrial settings, the production of sodium thiosalicylate may involve more sophisticated techniques to ensure high purity and yield. One common method is the use of continuous flow reactors, which allow for precise control of reaction conditions and efficient heat management. The product is then purified through crystallization or other separation techniques to remove any impurities.

Types of Reactions:

Oxidation: Sodium thiosalicylate can undergo oxidation reactions, particularly in the presence of strong oxidizing agents. This can lead to the formation of disulfides or sulfonic acids.

Reduction: The compound can be reduced to form thiosalicylic acid, especially under acidic conditions.

Substitution: Sodium thiosalicylate can participate in nucleophilic substitution reactions, where the thiolate group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.

Reduction: Zinc and hydrochloric acid are common reducing agents.

Substitution: Alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products:

Oxidation: Disulfides, sulfonic acids.

Reduction: Thiosalicylic acid.

Substitution: Various substituted thiosalicylates depending on the nucleophile used.

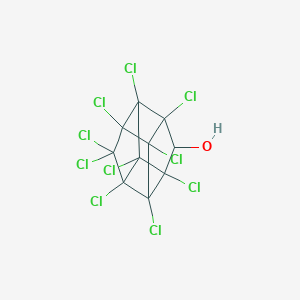

Comparación Con Compuestos Similares

Thiosalicylic acid: The parent compound from which sodium thiosalicylate is derived.

Salicylic acid: Another anti-inflammatory compound, but without the thiolate group.

Aspirin (acetylsalicylic acid): A widely used analgesic and anti-inflammatory drug that also inhibits prostaglandin synthesis.

Uniqueness: Sodium thiosalicylate is unique in its combination of a carboxylate group and a thiolate group, which allows it to form complexes with a wide range of metal ions. This dual functionality makes it particularly useful in coordination chemistry and the synthesis of ionic liquids .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis of Sodium thiosalicylate can be achieved through the reaction of sodium thiosulfate and salicylic acid.", "Starting Materials": [ "Sodium thiosulfate (Na2S2O3)", "Salicylic acid (C7H6O3)", "Water (H2O)", "Sodium hydroxide (NaOH)" ], "Reaction": [ "Dissolve 10 g of sodium thiosulfate in 100 mL of water in a beaker", "Add 5 g of salicylic acid to the beaker and stir until it dissolves", "Add a few drops of sodium hydroxide to the beaker to adjust the pH to around 9", "Heat the mixture to 70-80°C for 2 hours with constant stirring", "Allow the mixture to cool to room temperature", "Filter the mixture to remove any solid impurities", "Add 10 mL of water to the filtrate to dissolve any remaining solid", "Add 5 mL of hydrochloric acid to the solution to adjust the pH to around 4", "Cool the solution in an ice bath to precipitate the Sodium thiosalicylate", "Filter the precipitate and wash it with cold water", "Dry the Sodium thiosalicylate in a desiccator" ] } | |

Número CAS |

134-23-6 |

Fórmula molecular |

C7H6NaO2S |

Peso molecular |

177.18 g/mol |

Nombre IUPAC |

sodium;2-sulfanylbenzoate |

InChI |

InChI=1S/C7H6O2S.Na/c8-7(9)5-3-1-2-4-6(5)10;/h1-4,10H,(H,8,9); |

Clave InChI |

MHZWNQKFSRKZLJ-UHFFFAOYSA-N |

SMILES isomérico |

C1=CC=C(C(=C1)C(=O)[O-])S.[Na+] |

SMILES |

C1=CC=C(C(=C1)C(=O)[O-])S.[Na+] |

SMILES canónico |

C1=CC=C(C(=C1)C(=O)O)S.[Na] |

Números CAS relacionados |

147-93-3 (Parent) |

Sinónimos |

2-thiosalicylate 2-thiosalicylic acid 2-thiosalicylic acid, sodium salt CPC-Thiosal ortho-mercaptobenzoic acid Pirosal Rexolate Thiocyl |

Origen del producto |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

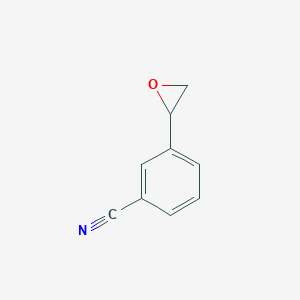

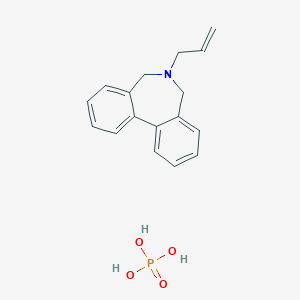

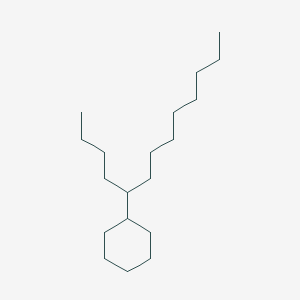

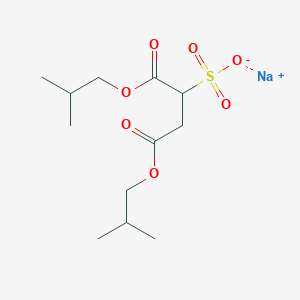

Feasible Synthetic Routes

Q1: How does sodium thiosalicylate contribute to the formation of supramolecular structures?

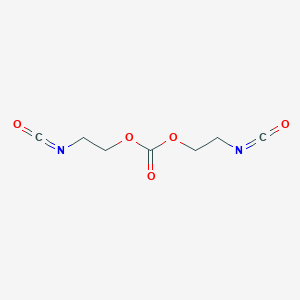

A1: Sodium thiosalicylate plays a crucial role in building supramolecular structures through a combination of interactions. [] When reacting with (isocyanide)gold(I) chloride, sodium thiosalicylate forms (isocyanide)gold(I) thiosalicylates. The resulting compounds exhibit supramolecular assembly driven by two key factors:

- Aurophilic Interactions: These weak interactions occur between gold (Au) atoms, influencing the spatial arrangement of the molecules. In the (isocyanide)gold(I) thiosalicylates, Au--Au interactions contribute significantly to the overall structure. []

- Hydrogen Bonding: The carboxylic acid groups (-COOH) present in thiosalicylic acid engage in hydrogen bonding, further stabilizing the supramolecular framework. These interactions create a network that dictates the packing and organization of the molecules within the crystal lattice. []

Q2: What are the concerns regarding the use of thimerosal, a compound related to sodium thiosalicylate, in vaccines?

A2: Thimerosal, a mercury-containing compound that breaks down into ethylmercury chloride, ethylmercury hydroxide, and sodium thiosalicylate, has been a point of contention in vaccine safety discussions. [] While some argue for its efficacy as a preservative, concerns stem from several factors:

- Mercury Toxicity: Thimerosal is approximately 49.55% mercury by weight. Mercury, particularly in certain forms like ethylmercury, is known to be neurotoxic. []

- Vulnerable Populations: Developing children and individuals in developing nations often receive a higher number of thimerosal-containing vaccines (TCVs), raising concerns about potential disproportionate exposure. []

- Exemption from Regulation: The Minamata Convention on Mercury, a global treaty aimed at reducing mercury emissions, exempts TCVs from regulation, perpetuating the use of thimerosal-containing vaccines in certain parts of the world. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Spiro[4.5]decan-6-one](/img/structure/B85741.png)